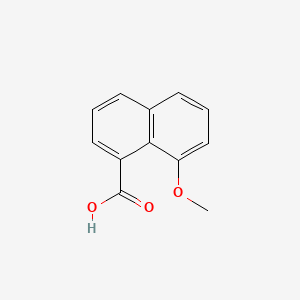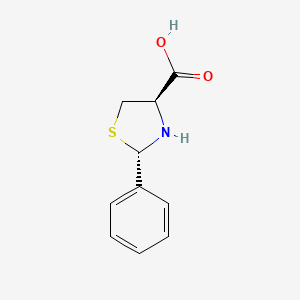![molecular formula C28H27F7N2O2S B1658249 2-{1-[3,5-BIS(TRIFLUOROMETHYL)PHENYL]-N-(2-METHYLPROPYL)FORMAMIDO}-N-[(4-FLUOROPHENYL)METHYL]-N-[(3-METHYLTHIOPHEN-2-YL)METHYL]ACETAMIDE CAS No. 6024-35-7](/img/structure/B1658249.png)
2-{1-[3,5-BIS(TRIFLUOROMETHYL)PHENYL]-N-(2-METHYLPROPYL)FORMAMIDO}-N-[(4-FLUOROPHENYL)METHYL]-N-[(3-METHYLTHIOPHEN-2-YL)METHYL]ACETAMIDE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{1-[3,5-BIS(TRIFLUOROMETHYL)PHENYL]-N-(2-METHYLPROPYL)FORMAMIDO}-N-[(4-FLUOROPHENYL)METHYL]-N-[(3-METHYLTHIOPHEN-2-YL)METHYL]ACETAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a fluorophenyl group, a thiophene ring, and multiple trifluoromethyl groups, making it an interesting subject for research in chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-{1-[3,5-BIS(TRIFLUOROMETHYL)PHENYL]-N-(2-METHYLPROPYL)FORMAMIDO}-N-[(4-FLUOROPHENYL)METHYL]-N-[(3-METHYLTHIOPHEN-2-YL)METHYL]ACETAMIDE typically involves multiple steps, including the formation of intermediate compounds. The process may start with the preparation of the 4-fluorophenylmethylamine and 3-methylthiophene intermediates, followed by their coupling under specific reaction conditions. Common reagents used in these reactions include organic solvents, catalysts, and protective groups to ensure the desired product’s stability and purity.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to produce the compound on a larger scale.
Analyse Des Réactions Chimiques
Types of Reactions
2-{1-[3,5-BIS(TRIFLUOROMETHYL)PHENYL]-N-(2-METHYLPROPYL)FORMAMIDO}-N-[(4-FLUOROPHENYL)METHYL]-N-[(3-METHYLTHIOPHEN-2-YL)METHYL]ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like hydrogen gas or metal hydrides.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the reaction’s outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield oxides, while reduction could produce alcohols or amines. Substitution reactions may result in the replacement of specific functional groups with new ones.
Applications De Recherche Scientifique
Chemistry: The compound’s unique structure makes it a valuable subject for studying reaction mechanisms, synthesis techniques, and material properties.
Biology: It may be used in biochemical assays to investigate its interactions with biological molecules and pathways.
Medicine: The compound could be explored for its potential therapeutic effects, including its ability to interact with specific molecular targets.
Industry: Its properties may make it suitable for use in the development of new materials, pharmaceuticals, or chemical processes.
Mécanisme D'action
The mechanism by which 2-{1-[3,5-BIS(TRIFLUOROMETHYL)PHENYL]-N-(2-METHYLPROPYL)FORMAMIDO}-N-[(4-FLUOROPHENYL)METHYL]-N-[(3-METHYLTHIOPHEN-2-YL)METHYL]ACETAMIDE exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to changes in cellular processes and pathways. The compound’s structure allows it to bind to these targets with high specificity, potentially modulating their activity and resulting in various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Fluorodeschloroketamine: This compound shares a fluorophenyl group and has similar structural features, making it a useful comparison for studying the effects of fluorine substitution.
Uniqueness
The uniqueness of this compound lies in its combination of functional groups and structural features
Propriétés
Numéro CAS |
6024-35-7 |
|---|---|
Formule moléculaire |
C28H27F7N2O2S |
Poids moléculaire |
588.6 g/mol |
Nom IUPAC |
N-[2-[(4-fluorophenyl)methyl-[(3-methylthiophen-2-yl)methyl]amino]-2-oxoethyl]-N-(2-methylpropyl)-3,5-bis(trifluoromethyl)benzamide |
InChI |
InChI=1S/C28H27F7N2O2S/c1-17(2)13-37(26(39)20-10-21(27(30,31)32)12-22(11-20)28(33,34)35)16-25(38)36(15-24-18(3)8-9-40-24)14-19-4-6-23(29)7-5-19/h4-12,17H,13-16H2,1-3H3 |
Clé InChI |
KWTHGNPAAKFCAB-UHFFFAOYSA-N |
SMILES |
CC1=C(SC=C1)CN(CC2=CC=C(C=C2)F)C(=O)CN(CC(C)C)C(=O)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F |
SMILES canonique |
CC1=C(SC=C1)CN(CC2=CC=C(C=C2)F)C(=O)CN(CC(C)C)C(=O)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[(2,4-dichlorophenyl)methylideneamino]-2-(3-methyl-5-oxo-1,4-dihydropyrazol-4-yl)acetamide](/img/structure/B1658168.png)
![(5Z)-5-[(3-bromo-5-ethoxy-4-hydroxyphenyl)methylidene]-1-methyl-1,3-diazinane-2,4,6-trione](/img/structure/B1658171.png)

![2H,3H,4H-pyrido[1,2-a]pyrimidin-3-ol hydrochloride](/img/structure/B1658174.png)
![N-[(4-Bromo-5-methyl-2-furyl)methylideneamino]-2-(2-methyl-1,3-dioxolan-2-YL)acetamide](/img/structure/B1658175.png)

![N-(2-Methoxyethyl)-2-[4-oxo-1-phenyl-8-(3-phenylpropanoyl)-1,3,8-triazaspiro[4.5]decan-3-yl]acetamide](/img/structure/B1658178.png)
![6-Chloro-3,5,7-trimethyl-2-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B1658181.png)
![1-[2-[3-(4-Chlorophenyl)-4-oxoimidazolidin-1-yl]-2-oxoethyl]-1-cyclopropyl-3-(2,6-dichlorophenyl)urea](/img/structure/B1658182.png)

![4-[({2-[2-ETHYL-4-(2-METHOXYPHENYL)-2-METHYLOXAN-4-YL]ETHYL}AMINO)METHYL]-N,N-DIMETHYLANILINE](/img/structure/B1658186.png)
![2-[[2-(2-Chlorophenyl)quinazolin-4-yl]amino]ethanol](/img/structure/B1658187.png)
![Ethyl cyano[2-ethyl-4-(4-fluorophenyl)-2-methyloxan-4-yl]acetate](/img/structure/B1658189.png)
